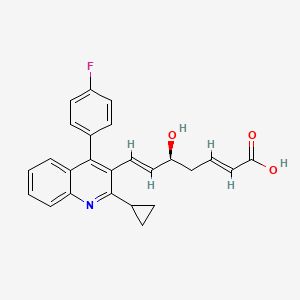![molecular formula C14H11N3O3S B13839997 5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one](/img/structure/B13839997.png)
5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one is a complex organic compound that features a pyrimidinone core substituted with a thiazole ring and a methoxy group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, which can be synthesized by reacting 2-aminothiazole with appropriate aldehydes or ketones under acidic conditions. The resulting thiazole derivative is then coupled with a pyrimidinone precursor through a series of condensation reactions, often using catalysts such as palladium or copper to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial to obtain the desired product at a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen functionalities or to hydrogenate double bonds.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole or pyrimidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a fully hydrogenated compound .
Applications De Recherche Scientifique
5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets depend on the specific biological context and the compound’s structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Pyrimidinone Derivatives: Compounds such as uracil and thymine are structurally similar and play crucial roles in nucleic acid biology.
Uniqueness
What sets 5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex biochemical processes .
Propriétés
Formule moléculaire |
C14H11N3O3S |
|---|---|
Poids moléculaire |
301.32 g/mol |
Nom IUPAC |
5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H11N3O3S/c1-20-14-16-7-11(21-14)8-3-2-4-9(5-8)12-15-6-10(18)13(19)17-12/h2-7,18H,1H3,(H,15,17,19) |
Clé InChI |
CMFVPGSVGJIZGE-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(S1)C2=CC(=CC=C2)C3=NC=C(C(=O)N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


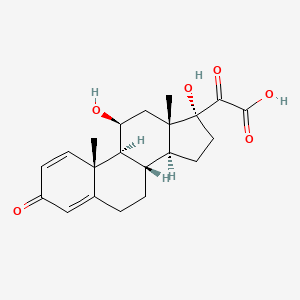

![2-[(2,5-Dichloropyrimidin-4-yl)amino]benzenesulfonyl chloride](/img/structure/B13839939.png)
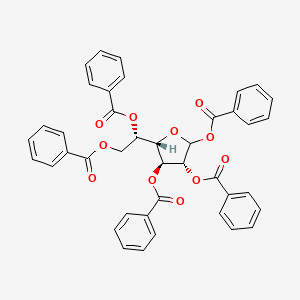
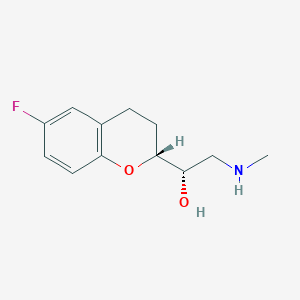
![2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite](/img/structure/B13839956.png)
![(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl](2,3,4,5-13C4,115N)azolidine-2-carbonitrile](/img/structure/B13839969.png)


![(4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone](/img/structure/B13839985.png)
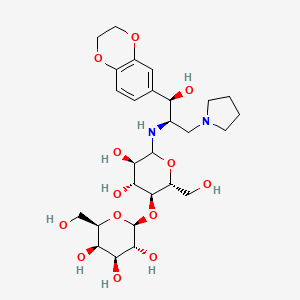
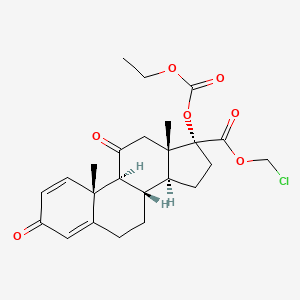
![2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13840011.png)
